4-(methoxymethyl)-1-[(naphthalen-1-yl)methyl]piperidine; oxalic acid
Description
This compound is a piperidine derivative with a methoxymethyl group at the 4-position and a naphthalen-1-ylmethyl substituent at the 1-position, paired with oxalic acid as a counterion. Its molecular formula is C₂₆H₃₁N₃·C₂H₂O₄ (total molecular weight: 475.59 g/mol), featuring a high lipophilicity (logP = 5.039) and moderate aqueous solubility (logSw = -5.612) . The naphthalene moiety enhances aromatic interactions in biological systems, while the methoxymethyl group may influence steric and electronic properties.
Properties
IUPAC Name |
4-(methoxymethyl)-1-(naphthalen-1-ylmethyl)piperidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.C2H2O4/c1-20-14-15-9-11-19(12-10-15)13-17-7-4-6-16-5-2-3-8-18(16)17;3-1(4)2(5)6/h2-8,15H,9-14H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHVKHLZRCSFQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)CC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of the target compound with its analogs:
Key Observations:
- Lipophilicity : The target compound’s logP (5.039) is significantly higher than analogs like the pyridinyl/nitro-substituted piperazine (logP = 1.512) , attributed to the naphthalene group and methoxymethyl substituent.
- Molecular Weight : The target’s higher molecular weight (475.59 vs. 279.76–496.52) reflects the bulky naphthalene and methoxymethyl groups.
- Salt Form : Oxalic acid is a common counterion in analogs, improving solubility and crystallinity .
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